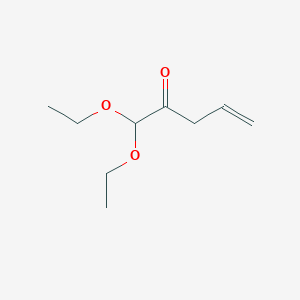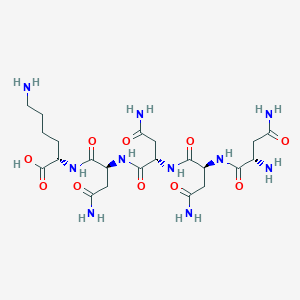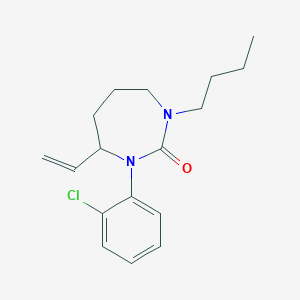
2H-1,3-Diazepin-2-one, 1-butyl-3-(2-chlorophenyl)-4-ethenylhexahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,3-Diazepin-2-one, 1-butyl-3-(2-chlorophenyl)-4-ethenylhexahydro- is a complex organic compound belonging to the diazepinone family. This compound is characterized by its unique structure, which includes a diazepinone ring fused with various functional groups such as butyl, chlorophenyl, and ethenyl. The presence of these groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Diazepin-2-one, 1-butyl-3-(2-chlorophenyl)-4-ethenylhexahydro- typically involves multi-step organic reactions. The process begins with the preparation of the diazepinone ring, followed by the introduction of the butyl, chlorophenyl, and ethenyl groups. Common reagents used in these reactions include butyl lithium, chlorobenzene, and vinyl magnesium bromide. The reaction conditions often require controlled temperatures, inert atmospheres, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
2H-1,3-Diazepin-2-one, 1-butyl-3-(2-chlorophenyl)-4-ethenylhexahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other functional groups using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Various substituted diazepinones depending on the nucleophile used.
科学的研究の応用
2H-1,3-Diazepin-2-one, 1-butyl-3-(2-chlorophenyl)-4-ethenylhexahydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2H-1,3-Diazepin-2-one, 1-butyl-3-(2-chlorophenyl)-4-ethenylhexahydro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
2H-1,3-Diazepin-2-one, 1-butyl-3-(2-chlorophenyl)-4-ethenylhexahydro- can be compared with other diazepinone derivatives:
1,3,4,7-Tetrahydro-2H-1,3-diazepin-2-one: Similar in structure but lacks the butyl, chlorophenyl, and ethenyl groups, resulting in different chemical and biological properties.
1,3,4,7-Tetrahydro-2H-1,3-diazepin-2-one, 1-butyl-3-(2-chlorophenyl): Lacks the ethenyl group, which may affect its reactivity and applications.
1,3,4,7-Tetrahydro-2H-1,3-diazepin-2-one, 1-butyl-3-(2-chlorophenyl)-4-methyl:
The unique combination of functional groups in 2H-1,3-Diazepin-2-one, 1-butyl-3-(2-chlorophenyl)-4-ethenylhexahydro- imparts distinct properties that make it valuable for specific research and industrial applications.
特性
CAS番号 |
528584-95-4 |
|---|---|
分子式 |
C17H23ClN2O |
分子量 |
306.8 g/mol |
IUPAC名 |
1-butyl-3-(2-chlorophenyl)-4-ethenyl-1,3-diazepan-2-one |
InChI |
InChI=1S/C17H23ClN2O/c1-3-5-12-19-13-8-9-14(4-2)20(17(19)21)16-11-7-6-10-15(16)18/h4,6-7,10-11,14H,2-3,5,8-9,12-13H2,1H3 |
InChIキー |
PMGUOCYRLJTCHW-UHFFFAOYSA-N |
正規SMILES |
CCCCN1CCCC(N(C1=O)C2=CC=CC=C2Cl)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


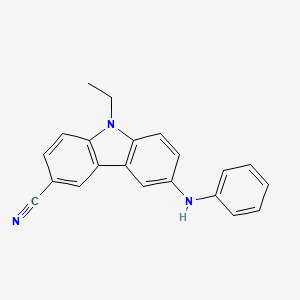
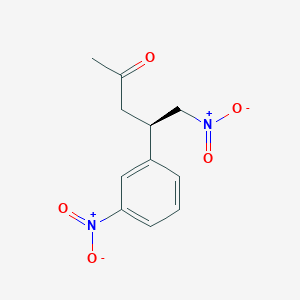


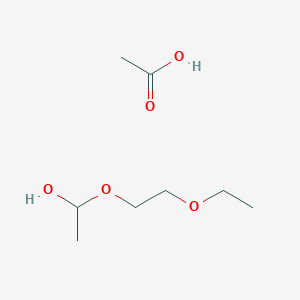
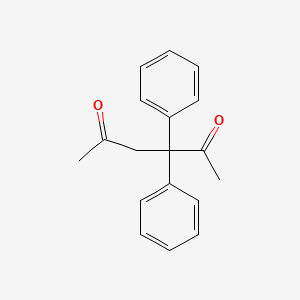
![Phenol, 4,4'-(bicyclo[3.3.1]non-9-ylidenemethylene)bis-](/img/structure/B14231376.png)
![Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14231380.png)
![N-[1-(4-Methoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14231389.png)
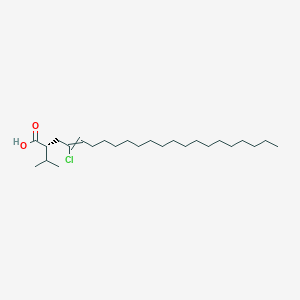
![Diethyl [(2,6-difluorophenyl)methyl]propanedioate](/img/structure/B14231392.png)
